molecular formula C₁₆H₁₈O₆ B024141 O-Desmethyl Mycophenolic Acid CAS No. 31858-65-8

O-Desmethyl Mycophenolic Acid

Cat. No.: B024141
CAS No.: 31858-65-8
M. Wt: 306.31 g/mol
InChI Key: MHSRNZSBNXFMLF-FPYGCLRLSA-N
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Description

O-Desmethyl Mycophenolic Acid: is a metabolite of mycophenolic acid, which is an immunosuppressant drug used to prevent organ transplant rejection and treat autoimmune diseases. This compound is known for its role in inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides .

Mechanism of Action

Target of Action

O-Desmethyl Mycophenolic Acid (DMA), a metabolite of Mycophenolic Acid (MPA), primarily targets the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

DMA, like MPA, is a potent, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, DMA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in the proliferation of T and B lymphocytes . This immunosuppressive effect is particularly useful in preventing organ transplant rejections .

Biochemical Pathways

The inhibition of IMPDH by DMA disrupts the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of guanosine nucleotides from inosine monophosphate (IMP). When IMPDH is inhibited, the conversion of IMP to guanosine monophosphate (GMP) is blocked, leading to a decrease in the availability of guanine nucleotides . This, in turn, hampers the proliferation of T and B lymphocytes, which are heavily reliant on this pathway for their proliferation .

Pharmacokinetics

The pharmacokinetics of DMA, as a metabolite of MPA, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPA is absorbed and metabolized to DMA . The absorption rate constant is 2.52 h−1, and the lag time is 0.166 h . The volumes of distributions of the central and peripheral compartments are 22.8 L and 216 L, respectively . The total clearance of MPA is 0.72 L h−1 . These properties impact the bioavailability and efficacy of DMA.

Result of Action

The primary result of DMA’s action is the suppression of the immune response , particularly the proliferation of T and B lymphocytes . This makes it an effective immunosuppressant, used to prevent organ transplant rejections .

Action Environment

The action, efficacy, and stability of DMA can be influenced by various environmental factors. For instance, renal function can significantly affect the total clearance of MPA . Furthermore, the co-administration of other drugs, such as tacrolimus, can also impact the pharmacokinetics of MPA . It’s also worth noting that MPA and its metabolites have been detected in aquatic environmental media, indicating a potential environmental risk .

Biochemical Analysis

Biochemical Properties

O-Desmethyl Mycophenolic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind non-competitively to inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the proliferation process of T and B lymphocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of guanosine nucleotides, thereby preventing the division of T cells, lymphocytes, and the formation of antibodies in B cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds non-competitively to IMPDH, inhibiting the synthesis of guanosine nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable under normal temperature and pressure

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UGT, which metabolizes it into an inactive form, MPAG . It also affects metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters like MRP2, which is responsible for its biliary excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: : O-Desmethyl Mycophenolic Acid can be synthesized through the demethylation of mycophenolic acid. The process involves the use of specific reagents and conditions to remove the methyl group from the parent compound .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : O-Desmethyl Mycophenolic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific role as a metabolite and its distinct chemical structure, which allows it to be used in various research and industrial applications .

Properties

IUPAC Name

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSRNZSBNXFMLF-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649767
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31858-65-8
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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